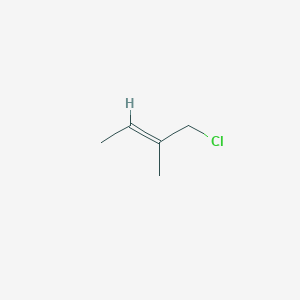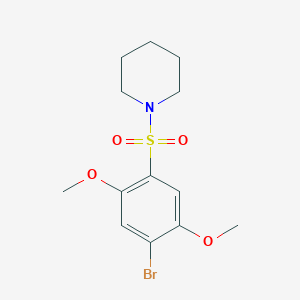
3-Mercapto-N-((5-oxo-4(5H)-oxazolylidene)methyl)valine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Mercapto-N-((5-oxo-4(5H)-oxazolylidene)methyl)valine, also known as 5-oxo-proline-mercaptoproline-valine (OPMV), is a small molecule peptide that has gained significant attention in the scientific community due to its potential therapeutic applications. OPMV is synthesized by the condensation of L-valine, L-proline, and 5-oxo-L-proline.
科学的研究の応用
Non-IgE Mediated Hypersensitivity Reactions
Penicillenic acid has been studied in relation to non-IgE mediated hypersensitivity reactions. Research includes using mouse models and various analytical techniques to investigate the culprits involved in penicillin-induced hypersensitivity reactions .
β-Lactam Antibiotics Chemistry
In the chemistry of β-lactam antibiotics, penicillenic acid derivatives have been suggested to react with cystine disulfide linkages via intermediates to form mixed disulfides and undergo rearrangements .
Semisynthetic Penicillins
Penicillenic acid derivatives are used in the synthesis of new semisynthetic penicillins, which contain various pharmacologically active nuclei alongside the β-lactam ring .
作用機序
Target of Action
Penicillenic acid, like other penicillins, primarily targets penicillin-binding proteins (PBPs) . PBPs are enzymes located inside the bacterial cell wall that play a crucial role in the synthesis of peptidoglycan, a major component of the bacterial cell wall .
Mode of Action
Penicillenic acid inhibits the third and last stage of bacterial cell wall synthesis by binding to specific PBPs . This interaction blocks the cross-linking of peptidoglycan chains, which is essential for maintaining the strength and rigidity of the bacterial cell wall . The inhibition of PBPs leads to the weakening of the cell wall, making the bacterial cells prone to lysis .
Biochemical Pathways
The action of penicillenic acid affects the peptidoglycan synthesis pathway in bacteria . By inhibiting PBPs, penicillenic acid prevents the cross-linking of peptidoglycan strands, disrupting the integrity of the bacterial cell wall . This disruption can lead to cell lysis and death, effectively stopping the bacterial infection .
Pharmacokinetics
The pharmacokinetics of penicillenic acid, like other penicillins, involves absorption, distribution, metabolism, and elimination . . Generally, penicillins are absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .
Result of Action
The primary result of penicillenic acid’s action is the lysis and death of bacterial cells . By inhibiting the synthesis of the bacterial cell wall, penicillenic acid causes the bacterial cells to become structurally weak. This weakness makes the cells prone to lysis, leading to the death of the bacteria and the resolution of the bacterial infection .
Action Environment
The action of penicillenic acid can be influenced by various environmental factors. For instance, the presence of β-lactamase enzymes, produced by some bacteria, can deactivate penicillenic acid by opening its β-lactam ring . Additionally, the pH and temperature of the environment can affect the stability and efficacy of penicillenic acid . Understanding these factors is crucial for optimizing the use of penicillenic acid in treating bacterial infections.
特性
IUPAC Name |
2-[(5-hydroxy-1,3-oxazol-4-yl)methylideneamino]-3-methyl-3-sulfanylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4S/c1-9(2,16)6(7(12)13)10-3-5-8(14)15-4-11-5/h3-4,6,14,16H,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHOYSQHFLHJFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)N=CC1=C(OC=N1)O)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Mercapto-N-((5-oxo-4(5H)-oxazolylidene)methyl)valine | |
CAS RN |
10250-99-4 |
Source


|
| Record name | Penicillenic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010250994 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q & A
Q1: What makes penicillenic acid significant in the context of penicillin allergy?
A1: Penicillenic acid is a degradation product of penicillin and a key hapten in penicillin allergy. [, , , , ] This means it can bind to proteins, forming conjugates that the immune system recognizes as foreign, triggering an immune response. [, , ]
Q2: How does penicillenic acid form penicilloyl-protein conjugates?
A2: Penicillenic acid, under suitable conditions, readily forms stable disulfides and mercaptides. [] It can react with the free amino and sulfhydryl groups of proteins, particularly those enriched in sulfhydryl groups ("thiolated"), via mixed disulfide linkages. [] This leads to the creation of stable, highly substituted penicilloyl-protein conjugates. [, , ]
Q3: Do all penicillins exhibit the same allergenic potential due to penicillenic acid formation?
A4: No, while most penicillins can degrade into penicillenic acid, they do so at varying rates. [] The side chain of the penicillin molecule influences this rate, ultimately affecting its allergenic potential. [, ] For example, benzylpenicillin shows higher reactivity with glycine compared to other penicillin types, implying a potential link to its stronger allergenic properties. []
Q4: Can penicillins directly form penicilloyl-protein conjugates?
A5: Research suggests that while penicillenic acid is a major player, penicillins can directly react with proteins to form penicilloyl conjugates under physiological conditions (pH 7.4). [] This direct interaction bypasses the need for prior conversion to penicillenic acid. [, ]
Q5: How does the understanding of penicillenic acid contribute to managing penicillin allergy?
A6: By understanding the role of penicillenic acid and other penicillin derivatives like penicilloyl-polylysines, researchers can develop more reliable skin test reagents to identify penicillin-allergic individuals. [, ] This allows for safer and more effective antibiotic prescriptions while minimizing the risk of allergic reactions.
Q6: What is the molecular formula and weight of penicillenic acid?
A6: The molecular formula of penicillenic acid is C16H18N2O5S, and its molecular weight is 350.4 g/mol.
Q7: How does the structure of penicillenic acid contribute to its reactivity?
A8: The thiazolidinyl-oxazolone isomer of penicillenic acid is highly reactive and plays a crucial role in its reactivity with proteins and other nucleophiles. [, ] This reactivity stems from the strained four-membered ring system, making it prone to ring-opening reactions. []
Q8: How stable is penicillenic acid in solution?
A9: Penicillenic acid is relatively unstable in aqueous solutions, particularly under acidic conditions. [, , , , ] It undergoes various degradation pathways, including rearrangement to penillic acid, hydrolysis to penicilloic acid, and oxidation. [, , , , ]
Q9: What factors influence the formation and degradation of penicillenic acid?
A10: Factors like pH, temperature, buffer concentration, presence of metal ions (like copper), and oxygen availability significantly affect the formation and degradation kinetics of penicillenic acid. [, , , , , ] For example, higher pH values generally accelerate penicillin degradation and penicillenic acid formation. [, , ] Copper ions, at specific concentrations, can catalyze the degradation of penicillins into penicillenic acid. []
Q10: How is penicillenic acid commonly detected and quantified?
A11: Spectrophotometry is widely used for detecting and quantifying penicillenic acid due to its characteristic UV absorbance. [, , , ] The method utilizes the specific absorbance of penicillenic acid at around 320-345 nm, which changes depending on the penicillin type and reaction conditions. [, , , ]
Q11: Are there alternative methods for analyzing penicillenic acid?
A12: Yes, besides spectrophotometry, techniques like high-performance liquid chromatography (HPLC) are used to analyze penicillenic acid. [] This often involves pre-column derivatization to form stable, detectable derivatives, allowing for sensitive and specific quantification. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

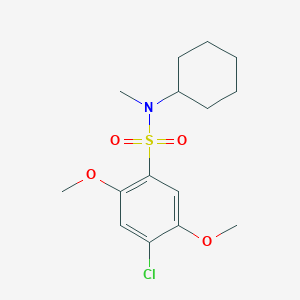

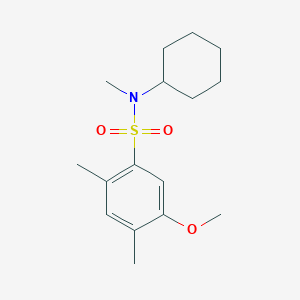

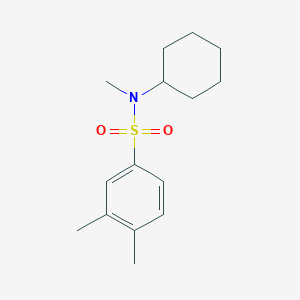


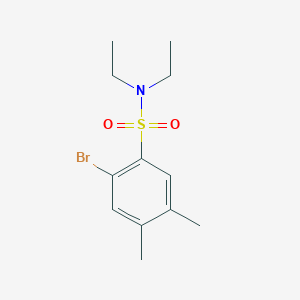



![4-[(4-Phenyl-1-piperazinyl)carbonyl]isophthalic acid](/img/structure/B225760.png)
